2,6-Diethylphenyl isocyanate

Description

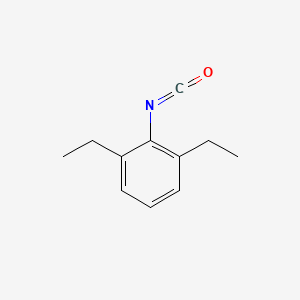

Structure

3D Structure

Properties

IUPAC Name |

1,3-diethyl-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-3-9-6-5-7-10(4-2)11(9)12-8-13/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSRFKVPUCQCCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408929 | |

| Record name | 2,6-Diethylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20458-99-5 | |

| Record name | 2,6-Diethylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Diethylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Diethylphenyl Isocyanate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diethylphenyl isocyanate (CAS No. 20458-99-5) is a specialized aromatic isocyanate whose unique structural characteristics render it a valuable reagent in advanced organic synthesis and materials science. The steric hindrance imparted by the dual ethyl groups flanking the isocyanate moiety significantly modulates its reactivity, offering distinct advantages in controlling reaction kinetics and influencing the properties of resulting polymers and pharmaceutical intermediates. This guide provides a comprehensive technical overview, covering its physicochemical properties, synthesis, core reactivity principles, applications in drug discovery, and critical safety protocols.

Core Physicochemical & Structural Properties

This compound is a high-purity organic compound, typically supplied as a clear, colorless to pale yellow liquid.[1] Its defining feature is the electrophilic isocyanate functional group (-N=C=O) attached to a benzene ring sterically shielded by two ortho-positioned ethyl groups. This structure is fundamental to its chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 20458-99-5 | [2][3] |

| Molecular Formula | C₁₁H₁₃NO | [2][4] |

| Molecular Weight | 175.23 g/mol | [2][4] |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Purity | ≥98.0% | [2][5] |

| Density | ~1.014 g/mL at 25 °C | [2][3] |

| Boiling Point | 114-115 °C at 1 mmHg | [2][3] |

| Refractive Index (n²⁰/D) | 1.5250 - 1.5290 | [1][3] |

| SMILES | CCC1=C(C(=CC=C1)CC)N=C=O | [4] |

| InChIKey | AUSRFKVPUCQCCN-UHFFFAOYSA-N | [2][4] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms N1 [label="N", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C1 [label="C", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#202124"]; O1 [label="O", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"]; C_ring1 [label="C", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#202124"]; C_ring2 [label="C", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#202124"]; C_ring3 [label="CH", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#202124"]; C_ring4 [label="CH", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#202124"]; C_ring5 [label="CH", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#202124"]; C_ring6 [label="C", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#202124"]; Et1_C1 [label="CH₂", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#34A853"]; Et1_C2 [label="CH₃", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#34A853"]; Et2_C1 [label="CH₂", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#34A853"]; Et2_C2 [label="CH₃", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#34A853"];

// Define invisible nodes for positioning p1 [pos="0,0!", shape=point]; p2 [pos="1,0!", shape=point]; p3 [pos="1.5,0.87!", shape=point]; p4 [pos="1,1.73!", shape=point]; p5 [pos="0,1.73!", shape=point]; p6 [pos="-0.5,0.87!", shape=point]; pN [pos="-1.5,0.87!", shape=point]; pC [pos="-2.3,0.87!", shape=point]; pO [pos="-3.1,0.87!", shape=point]; pEt1_1 [pos="2.5,0.87!", shape=point]; pEt1_2 [pos="3.3,0.87!", shape=point]; pEt2_1 [pos="-0.5,-0.87!", shape=point]; pEt2_2 [pos="-1.3,-0.87!", shape=point];

// Place nodes C_ring1 [pos="-0.5,0.87!"]; C_ring2 [pos="0.5,0.87!"]; C_ring3 [pos="1,0!"]; C_ring4 [pos="0.5,-0.87!"]; C_ring5 [pos="-0.5,-0.87!"]; C_ring6 [pos="-1,0!"]; N1 [pos="-1.3,1.7!"]; C1 [pos="-2.1,1.7!"]; O1 [pos="-2.9,1.7!"]; Et1_C1 [pos="1.3,1.7!"]; Et1_C2 [pos="2.1,1.7!"]; Et2_C1 [pos="-1.3,-1.7!"]; Et2_C2 [pos="-2.1,-1.7!"];

// Connect atoms C_ring1 -- C_ring2 [style=dashed]; C_ring2 -- C_ring3; C_ring3 -- C_ring4 [style=dashed]; C_ring4 -- C_ring5; C_ring5 -- C_ring6 [style=dashed]; C_ring6 -- C_ring1; C_ring1 -- N1; N1 -- C1 [style=bold, len=1.2]; C1 -- O1 [style=bold, len=1.2]; C_ring2 -- Et1_C1; Et1_C1 -- Et1_C2; C_ring5 -- Et2_C1; Et2_C1 -- Et2_C2; }

Caption: Structure of this compound.

Synthesis Principles and Methodologies

Aryl isocyanates are typically synthesized via the phosgenation of the corresponding primary amine.[6] This well-established industrial method involves reacting the amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene.

Causality Behind Experimental Choice: The phosgenation route is favored due to its high efficiency and yield. The reaction proceeds through a carbamoyl chloride intermediate, which then eliminates hydrogen chloride to form the isocyanate.[6] The primary challenge of this method lies in the extreme toxicity of phosgene, necessitating stringent safety protocols and specialized equipment.

Generalized Synthesis Protocol (Phosgenation of 2,6-Diethylaniline):

-

Inert Atmosphere: The reaction is conducted in an inert solvent (e.g., toluene, chlorobenzene) under a nitrogen or argon atmosphere to prevent side reactions with moisture.

-

Amine Solution: 2,6-Diethylaniline is dissolved in the chosen solvent.

-

Phosgene Addition: A solution of phosgene in the same solvent is added cautiously at a controlled temperature, often starting at low temperatures (0-10 °C) to manage the initial exothermic reaction.

-

Heating: The reaction mixture is gradually heated to promote the elimination of HCl and drive the reaction to completion.

-

Purification: The final product is isolated by fractional distillation under reduced pressure to remove the solvent and any byproducts.

Caption: Generalized phosgenation synthesis route.

Chemical Reactivity and Mechanistic Insights

The isocyanate group is a potent electrophile due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, which imparts a significant partial positive charge on the central carbon atom.[7] This makes it highly susceptible to attack by nucleophiles.

Core Reactions:

-

With Alcohols: Reacts with alcohols to form stable urethane linkages. This is the foundational reaction for polyurethane synthesis.[6]

-

With Amines: Reacts with primary or secondary amines to yield urea derivatives.[6]

-

With Water: Reacts with water, a common contaminant, to form an unstable carbamic acid, which rapidly decomposes into the corresponding amine (2,6-diethylaniline) and carbon dioxide gas.[6][8] This reaction is responsible for the compound's moisture sensitivity and is utilized to create polyurethane foams where CO₂ acts as the blowing agent.[6]

The Role of Steric Hindrance: The two ethyl groups in the ortho positions create significant steric bulk around the isocyanate functional group. This has two primary consequences:

-

Modulated Reactivity: The steric shield slows the rate of reaction with nucleophiles compared to unhindered isocyanates like phenyl isocyanate. This allows for greater control over reaction kinetics, which is particularly useful in polymer chemistry and complex syntheses.

-

Enhanced Selectivity: In reactions with molecules containing multiple nucleophilic sites, the steric hindrance can enhance selectivity for the most accessible site.

Caption: Mechanism of urethane formation.

Applications in Research and Drug Development

While a specialized reagent, this compound serves as a critical building block where controlled reactivity and specific structural features are required.

-

Polymer and Materials Science: Used in the synthesis of advanced polyurethanes and polyureas. The diethylphenyl group can be leveraged to influence the final material's properties, such as thermal stability, rigidity, and solubility.[2]

-

Synthesis of Complex Molecules: Acts as a key reactant for introducing the N-(2,6-diethylphenyl)carbamoyl moiety into molecules, often used in the synthesis of complex urea derivatives for various research applications.

-

Drug Development Context: Isocyanates as a class are important in modern pharmaceuticals.[9] They are used to synthesize a range of therapeutic agents, including anti-inflammatory drugs and prodrugs designed to improve pharmacokinetic profiles.[9] this compound, with its specific steric and electronic properties, can be employed to create novel molecular scaffolds and derivatives in lead optimization campaigns. Its utility lies in its ability to form stable urea or urethane linkages, effectively connecting different fragments of a drug candidate.

Caption: Role as a building block in a drug discovery workflow.

Safety, Handling, and Storage

This compound is a hazardous chemical that demands strict adherence to safety protocols. Its primary hazards include acute toxicity upon ingestion or inhalation and its potent sensitizing effects.[2][5][10]

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Statement |

| Hazard | H300/H330 | Fatal if swallowed or if inhaled.[10][11] |

| Hazard | H315 | Causes skin irritation.[5][10] |

| Hazard | H319 | Causes serious eye irritation.[5][10] |

| Hazard | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4][10] |

| Precaution | P260 | Do not breathe mist/vapors/spray. |

| Precaution | P271 | Use only outdoors or in a well-ventilated area.[10] |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[10] |

| Precaution | P284 | In case of inadequate ventilation wear respiratory protection.[10] |

| Precaution | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10] |

| Precaution | P310 | Immediately call a POISON CENTER or doctor.[10] |

Self-Validating Handling Protocol:

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation exposure. Ensure eyewash stations and safety showers are immediately accessible.[10]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Eye Protection: Use tightly fitting safety goggles with side shields.[12]

-

Skin Protection: A lab coat is mandatory. For larger quantities, consider impervious clothing.

-

Respiratory Protection: For situations with potential for exposure outside a fume hood (e.g., spills), a full-face respirator with an appropriate cartridge is required.[10][12]

-

-

Dispensing: Use syringes or cannulas for liquid transfer to minimize exposure to air and moisture.

-

Storage: Store in a tightly sealed container in a refrigerated, dry, and well-ventilated area, away from incompatible materials like water, alcohols, amines, and strong bases.[2][10]

-

Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Caption: Mandatory laboratory safety workflow.

References

- How to synthesize 2,6-dimethylphenyl isocyanide ?

- 2,6-Dimethylphenyl isocyan

- 2,6-Dimethylphenyl isocyan

- 2,6-Dimethylphenyl isocyan

- This compound | C11H13NO | CID 5153183 - PubChem - NIH. (URL: [Link])

- Cas Number 20458-99-5|this compound|C11H13NO - molecularinfo.com. (URL: [Link])

- The Role of Isocyanates in Modern Pharmaceuticals - P

- Isocyan

- A brief overview of properties and reactions of diisocyan

- How To Get Isocyanate? - PMC - PubMed Central - NIH. (URL: [Link])

- 6 - Organic Syntheses Procedure. (URL: [Link])

- Modification of Gelatin by Reaction with 1,6-Diisocyanatohexane - ResearchG

- Elimination kinetics of diisocyanates after specific inhalative challenges in humans: mass spectrometry analysis, as a basis for biomonitoring strategies - PMC - PubMed Central. (URL: [Link])

- Predicted mechanism for the effects of isocyanate in the development of...

Sources

- 1. L11339.06 [thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 20458-99-5 [chemicalbook.com]

- 4. This compound | C11H13NO | CID 5153183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Isocyanate - Wikipedia [en.wikipedia.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. echemi.com [echemi.com]

physical and chemical properties of 2,6-Diethylphenyl isocyanate

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2,6-Diethylphenyl Isocyanate (CAS No. 20458-99-5). Designed for researchers, scientists, and professionals in drug development and polymer chemistry, this document delves into the core characteristics of this sterically hindered aromatic isocyanate. The guide covers its synthesis, purification, reactivity profile, safety and handling protocols, and potential applications. The content is structured to deliver not just data, but also field-proven insights into the causality behind its chemical behavior, grounded in authoritative references.

Introduction: The Significance of Steric Hindrance

This compound is a unique reagent in the family of aromatic isocyanates. Its defining feature is the presence of two ethyl groups positioned ortho to the isocyanate functional group (-N=C=O). This substitution pattern imparts significant steric hindrance around the highly reactive isocyanate moiety.

Unlike its less hindered counterparts (e.g., phenyl isocyanate or toluene diisocyanate), the reactivity of this compound is deliberately attenuated. This modulation is not a flaw but a feature, allowing for greater control and selectivity in chemical reactions. In complex molecule synthesis, this steric shielding can prevent unwanted side reactions with other nucleophilic sites. In polymer science, it can control the rate of urethane or urea bond formation, influencing polymer architecture and properties. This guide will explore the fundamental properties that arise from this unique structure.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are essential for its correct handling, application, and characterization in a laboratory setting.

Physical and Chemical Identity

A summary of the key identifiers and physical properties is presented in Table 1. The compound is a colorless to pale yellow liquid under standard conditions and is sensitive to moisture, a characteristic feature of isocyanates.[1][2]

Table 1: Core Physical and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 1,3-diethyl-2-isocyanatobenzene | [3] |

| CAS Number | 20458-99-5 | [2][3] |

| Molecular Formula | C₁₁H₁₃NO | [3] |

| Molecular Weight | 175.23 g/mol | [3] |

| Appearance | Clear, colorless to pale yellow liquid | [4] |

| Density | 1.014 g/mL at 25 °C | [2] |

| Boiling Point | 114-115 °C at 1 mmHg | [1][2] |

| Refractive Index (n²⁰/D) | 1.528 | [2] |

| SMILES | CCC1=C(C(=CC=C1)CC)N=C=O | [3][5] |

| InChIKey | AUSRFKVPUCQCCN-UHFFFAOYSA-N | [3][5] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

The most prominent feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group. This peak is highly characteristic and typically appears in a relatively uncongested region of the spectrum.

-

Expected Absorption: A very strong band is expected between 2280-2240 cm⁻¹ .[3] This peak serves as a definitive diagnostic for the presence of the isocyanate functional group and can be used to monitor the progress of reactions where the isocyanate is consumed.

While publicly accessible experimental NMR spectra for this compound are not available, its structure allows for a confident prediction of the expected chemical shifts and splitting patterns. These predictions are based on standard chemical shift tables and data from analogous compounds like 2,6-dimethylphenyl isocyanate.[6][7][8][9][10][11][12][13][14]

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

Aromatic Protons (3H): Expected in the range of δ 7.0-7.3 ppm. The proton at the 4-position (para to the NCO group) will appear as a triplet, and the two equivalent protons at the 3- and 5-positions will appear as a doublet.

-

Methylene Protons (-CH₂-, 4H): Expected as a quartet around δ 2.6-2.8 ppm, coupled to the methyl protons.

-

Methyl Protons (-CH₃, 6H): Expected as a triplet around δ 1.2-1.4 ppm, coupled to the methylene protons.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

Isocyanate Carbon (-N=C=O): Expected around δ 125-135 ppm. The isocyanate carbon signal is often broad.[13]

-

Aromatic Carbons (6C):

-

C-NCO (C2): ~δ 130-135 ppm

-

C-CH₂CH₃ (C1, C6): ~δ 140-145 ppm

-

Aromatic CH (C3, C4, C5): ~δ 125-130 ppm

-

-

Ethyl Carbons (4C):

-

-CH₂-: ~δ 24-28 ppm

-

-CH₃: ~δ 13-16 ppm

-

Mass spectrometry data from GC-MS analysis confirms the molecular weight of the compound.

-

Molecular Ion (M⁺): m/z = 175[3]

-

Key Fragmentation Peaks: Major fragments are observed at m/z = 160 (loss of -CH₃) and m/z = 146 (loss of -C₂H₅).[3]

Chemical Reactivity and Mechanistic Insights

The chemistry of this compound is dominated by the electrophilic nature of the central carbon atom in the N=C=O group. However, this inherent reactivity is significantly modulated by the flanking ethyl groups.

The Role of Steric Hindrance

The ortho-diethyl substituents create a sterically crowded environment around the isocyanate functional group. This has a profound impact on reaction kinetics.

Caption: Logical flow of factors moderating the reactivity of this compound.

-

Mechanism of Action: An incoming nucleophile (such as an alcohol or amine) must approach the electrophilic carbon. The bulky ethyl groups physically obstruct this approach, increasing the activation energy of the transition state and thus slowing the reaction rate.[1]

-

Consequence: Reactions that are extremely rapid with unhindered isocyanates become slower and more controllable. This allows for improved selectivity in molecules with multiple potential reaction sites.

Reactions with Nucleophiles

This compound undergoes the classic reactions of isocyanates, though at a reduced rate.

-

Reaction with Alcohols: Forms N-(2,6-diethylphenyl)carbamates (urethanes). This reaction is often catalyzed by tertiary amines or organometallic compounds. The steric bulk slows the reaction, which can be advantageous for preventing side reactions in polyol mixtures.

-

Reaction with Amines: Reacts readily with primary and secondary amines to form N,N'-disubstituted ureas. This reaction is typically faster than the reaction with alcohols.[1]

-

Reaction with Water (Moisture Sensitivity): Reacts with water to form an unstable carbamic acid, which quickly decarboxylates to yield 2,6-diethylaniline. The newly formed aniline can then react with another molecule of the isocyanate to form a symmetrically disubstituted urea. This is a common degradation pathway and underscores the need for anhydrous handling conditions.

Synthesis and Purification Protocols

The synthesis of this compound is most commonly achieved from its corresponding aniline precursor. The following protocols are representative of established laboratory methods for preparing and purifying sterically hindered aryl isocyanates.

Protocol 1: Synthesis from 2,6-Diethylaniline (Phosgene-Free)

This protocol utilizes bis(trichloromethyl) carbonate, commonly known as "triphosgene," a safer solid reagent that serves as a phosgene equivalent.[15][16]

CAUTION: This reaction should be performed in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Triphosgene, and the phosgene it generates in situ, are highly toxic.

Materials:

-

2,6-Diethylaniline (1.0 eq)

-

Bis(trichloromethyl) carbonate (Triphosgene, 0.35 eq)

-

Triethylamine (or another non-nucleophilic base, ~2.5 eq)

-

Anhydrous toluene (solvent)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is oven-dried.

-

In the flask, dissolve triphosgene (0.35 eq) in anhydrous toluene under an inert atmosphere.

-

In the dropping funnel, prepare a solution of 2,6-diethylaniline (1.0 eq) and triethylamine (2.5 eq) in anhydrous toluene.

-

Slowly add the aniline/base solution from the dropping funnel to the stirred triphosgene solution at room temperature over 1-2 hours. The reaction is exothermic.

-

After the addition is complete, slowly heat the reaction mixture to reflux (~110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the N-H stretch of the aniline and appearance of the N=C=O stretch of the isocyanate).

-

Cool the reaction mixture to room temperature. The triethylamine hydrochloride salt will precipitate.

-

Filter the mixture under inert atmosphere to remove the salt precipitate. Wash the precipitate with a small amount of anhydrous toluene.

-

Combine the filtrate and washings. The resulting solution contains the crude this compound.

Protocol 2: Purification by Vacuum Distillation

Isocyanates are thermally sensitive, so purification must be performed under reduced pressure to avoid decomposition and polymerization.

Caption: Workflow for the purification of this compound.

Procedure:

-

Carefully remove the solvent (toluene) from the crude product solution using a rotary evaporator. Do not heat the bath above 40-50 °C.

-

Transfer the resulting crude oil to a short-path distillation apparatus. The use of a short-path apparatus minimizes the residence time at high temperatures.

-

Slowly apply vacuum. The target pressure is ~1 mmHg.

-

Gently heat the distillation flask using an oil bath.

-

Collect the fraction boiling at 114-115 °C at 1 mmHg .[2]

-

The purified product should be a clear, colorless liquid.

-

Store the purified isocyanate in an amber glass bottle under a nitrogen or argon atmosphere, sealed with a septum or a cap with a PTFE liner, and refrigerate.

Applications in Research and Development

While specific large-scale industrial applications for this compound are not widely documented, its unique structural properties make it a valuable tool for specialized applications in organic synthesis and material science.

-

Protecting Group Chemistry: The 2,6-diethylphenylcarbamoyl group can be introduced by reacting the isocyanate with a sensitive alcohol or amine. The steric bulk of the group can protect that specific site during subsequent synthetic steps.

-

Controlling Polymerization: In polyurethane or polyurea synthesis, monofunctional isocyanates act as chain stoppers, controlling the molecular weight of the polymer. Using a sterically hindered isocyanate like this one can precisely terminate polymer chains at a controlled rate.

-

Synthesis of Biologically Active Molecules: The formation of urea and carbamate linkages is fundamental in medicinal chemistry. This reagent allows for the introduction of a bulky, lipophilic 2,6-diethylphenyl group onto a lead compound, which can be used to probe steric pockets in enzyme active sites or to modify the pharmacokinetic properties of a drug candidate.[1]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

Table 2: Summary of GHS Hazard Information

| Hazard Class | Statement |

| Acute Toxicity, Oral | Toxic if swallowed |

| Acute Toxicity, Inhalation | Fatal if inhaled |

| Skin Corrosion/Irritation | Causes skin irritation |

| Eye Damage/Irritation | Causes serious eye irritation |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Specific Target Organ Toxicity | May cause respiratory irritation |

Source: Thermo Fisher Scientific Safety Data Sheet[4]

Handling:

-

Always handle in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE): nitrile gloves (double-gloving recommended), a chemical-resistant lab coat, and splash-proof safety goggles.

-

Avoid inhalation of vapors at all costs. An air-purifying respirator with an organic vapor cartridge may be required for certain operations.

-

Use only in a well-ventilated area.

-

Keep away from moisture, amines, alcohols, and strong bases.

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.

-

Keep the container tightly sealed under an inert atmosphere (nitrogen or argon).

-

Refrigeration (2-8 °C) is recommended for long-term storage.

Disposal:

-

Do not dispose of by pouring down the drain.

-

Small spills can be neutralized by covering with an absorbent material (e.g., vermiculite) and then slowly treating with a decontaminating solution (e.g., 5% aqueous ammonia).

-

Dispose of waste material and contaminated absorbents in accordance with local, state, and federal regulations.

References

- ResearchGate. (2017). How to synthesize 2,6-dimethylphenyl isocyanide? [Online discussion].

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5153183, this compound. PubChem.

- PubChemLite. (n.d.). This compound (C11H13NO).

- Google Patents. (1985). EP0152667A2 - Synthesis of polyurethane products.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Google Patents. (1992). US5112877A - Polyisocyanate composition.

- Google Patents. (1984). US4450246A - Novel polyurethane catalysts in polyurethane foam process.

- Google Patents. (2005). US20050065276A1 - Polyurethane composition.

- Brotons-Rufes, A., Fouad, M. A., & Ragaini, F. (2025). Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry. ACS Fall 2025. American Chemical Society.

- ResearchGate. (2025). A Convenient Method for the Synthesis of Sterically Hindered Aryl Isocyanates.

- National Center for Biotechnology Information. (2024). How To Get Isocyanate? PubMed Central.

- Google Patents. (2004). US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates.

- University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- ResearchGate. (2007). (10) Patent No..

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Google Patents. (1959). US2875226A - Process for the preparation of isocyanates.

- Blattmann, H., et al. (2014). Isocyanate- and phosgene-free routes to polyfunctional cyclic carbonates and green polyurethanes by fixation of carbon dioxide.

- Organic Syntheses. (n.d.). Procedure 6.

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.

- Journal of Chemical and Pharmaceutical Research. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives.

- Google Patents. (2020). WO2020163092A1 - Phenyl isocyanate conversion process.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.

- PrepChem.com. (n.d.). Synthesis of 2,6-Diethylaniline.

- Steffen's Chemistry Pages. (n.d.). 13C chemical shifts.

- Google Patents. (1976). US3960914A - Conversion of formamides to isocyanates.

- Journal of Chemical and Pharmaceutical Research. (2013).

- Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 20458-99-5 [chemicalbook.com]

- 3. This compound | C11H13NO | CID 5153183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. PubChemLite - this compound (C11H13NO) [pubchemlite.lcsb.uni.lu]

- 6. 2,6-Dimethylphenyl isocyanate(28556-81-2) 1H NMR [m.chemicalbook.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. kgroup.du.edu [kgroup.du.edu]

- 10. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 13. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,6-Diethylphenyl Isocyanate: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of 2,6-diethylphenyl isocyanate, a sterically hindered aromatic isocyanate of significant interest to researchers in organic synthesis, polymer science, and pharmaceutical development. We will delve into its core molecular structure, physicochemical properties, and spectroscopic signature. A detailed, field-tested synthesis protocol is provided, emphasizing safety and efficiency. The guide further explores the unique reactivity conferred by the ortho-diethyl substituents, which modulates the electrophilicity of the isocyanate moiety, and discusses its applications as a versatile reagent in contexts requiring controlled reactivity, such as in the synthesis of complex molecules and advanced polymers for drug delivery.

Core Molecular and Physicochemical Properties

This compound is an aromatic organic compound characterized by an isocyanate functional group (-N=C=O) attached to a benzene ring substituted with two ethyl groups at the ortho positions. This substitution pattern is central to its chemical behavior.

The molecular formula for this compound is C₁₁H₁₃NO.[1] Its structure is unambiguously defined by key identifiers such as its CAS Number, 20458-99-5.[1] The IUPAC name is 1,3-diethyl-2-isocyanatobenzene.[1]

Structural Representation

The spatial arrangement of the ethyl groups flanking the isocyanate functionality imposes significant steric hindrance, a defining feature that governs its reactivity.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 20458-99-5 | [1][2][3] |

| Molecular Formula | C₁₁H₁₃NO | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | [3] |

| Boiling Point | 115 °C @ 1 mm Hg | [2] |

| Density | 1.014 g/mL at 25 °C | [2] |

| Refractive Index | 1.5250-1.5290 @ 20 °C | [3] |

| SMILES | CCC1=C(C(=CC=C1)CC)N=C=O | [1] |

| InChIKey | AUSRFKVPUCQCCN-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is the strong, sharp absorption band characteristic of the isocyanate group's asymmetric N=C=O stretching vibration, typically appearing around 2260-2275 cm⁻¹ .[4] PubChem confirms the availability of FTIR spectra for this compound.[1] Other significant peaks include those for aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=C ring stretching (around 1450-1600 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : While a specific spectrum for the diethyl compound is not readily published, the spectrum can be predicted based on its structure and data from its close analog, 2,6-dimethylphenyl isocyanate.[5] One would expect to see a triplet and a quartet for the ethyl groups' CH₃ and CH₂ protons, respectively. The aromatic protons would appear as a multiplet in the 7.0-7.5 ppm range.

-

¹³C NMR : Key signals would include the isocyanate carbon (N=C =O) around 125-130 ppm, aromatic carbons between 120-150 ppm, and aliphatic carbons of the ethyl groups in the upfield region (typically 10-30 ppm).

-

-

Mass Spectrometry (MS) : The electron ionization mass spectrum would show a molecular ion peak (M⁺) at m/z = 175, corresponding to the molecular weight of the compound.

Synthesis Methodology

The synthesis of aromatic isocyanates from their corresponding primary amines is a cornerstone of industrial and laboratory chemistry. The most common method involves phosgenation.[6] For laboratory-scale synthesis, the use of triphosgene (bis(trichloromethyl) carbonate) is preferred as it is a safer, solid substitute for gaseous phosgene.[7][8]

The logical pathway to this compound is the phosgenation of its precursor, 2,6-diethylaniline.[9]

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

Causality: This protocol is designed based on established methods for converting sterically hindered anilines to isocyanates using triphosgene.[8][10] The choice of an inert, higher-boiling solvent like toluene facilitates the reaction, which often requires heating to drive the conversion of intermediate carbamoyl chlorides to the final isocyanate.

-

Preparation : A three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a condenser fitted with a nitrogen inlet and an outlet to a scrubber (containing aqueous sodium hydroxide) is dried in an oven and assembled hot under a stream of dry nitrogen.

-

Charging Reagents : The flask is charged with 2,6-diethylaniline (1.0 eq.) and dry toluene. The solution is cooled to 0 °C in an ice bath.

-

Triphosgene Addition : Triphosgene (0.35 eq.) is dissolved in a minimal amount of dry toluene and added to the dropping funnel. This solution is added dropwise to the stirred aniline solution over 30-60 minutes, maintaining the internal temperature below 10 °C. The formation of amine hydrochloride salt as a white precipitate is typically observed.

-

Reaction Progression : After the addition is complete, the reaction mixture is allowed to warm to room temperature and then slowly heated to reflux (approx. 110 °C). The reaction is monitored by IR spectroscopy, following the appearance of the strong isocyanate peak around 2270 cm⁻¹. The reaction is typically complete within 2-4 hours at reflux.

-

Isolation and Purification : The mixture is cooled to room temperature. The solvent and any volatile byproducts are removed using a rotary evaporator. The resulting crude oil is then purified by fractional distillation under high vacuum to yield this compound as a clear liquid.

Self-Validation: The purity of the final product must be confirmed by Gas Chromatography (GC) and its identity verified by IR and NMR spectroscopy, ensuring the characteristic signals are present and impurities are absent.

Chemical Reactivity and Mechanistic Insights

The reactivity of the isocyanate group is electrophilic, making it susceptible to attack by nucleophiles. However, in this compound, this inherent reactivity is significantly modulated by the two ortho-ethyl groups.

-

Steric Hindrance : The bulky ethyl groups physically obstruct the path of incoming nucleophiles to the electrophilic carbon of the isocyanate group.[11][12] This steric shield dramatically reduces the rate of reaction compared to unhindered aromatic isocyanates like phenyl isocyanate. This property is highly valuable when selectivity or a more controlled, slower reaction is desired. For instance, in reactions with primary and secondary alcohols, the hindered isocyanate will show a much greater preference for the less-hindered primary alcohol.

-

Nucleophilic Addition : Despite the hindrance, this compound undergoes the characteristic reactions of isocyanates:

-

With Alcohols : Reacts to form stable urethane linkages. This reaction can be very slow and may require elevated temperatures or catalysis, for example with titanium tetra-t-butoxide, to proceed at a practical rate.[13]

-

With Amines : Reacts to form urea derivatives. The reaction with primary amines is generally faster than with alcohols due to the higher nucleophilicity of the amine.

-

With Water : Reacts to form an unstable carbamic acid, which then decomposes to produce 2,6-diethylaniline and carbon dioxide gas. This sensitivity to moisture necessitates that all reactions be carried out under anhydrous conditions.

-

The controlled reactivity makes this compound an ideal candidate for applications where a "tunable" isocyanate is needed.

Applications in Pharmaceutical Research and Development

While isocyanates are primarily known for producing polyurethane polymers, their unique reactivity has been harnessed in pharmaceutical science for several decades.[14] Sterically hindered isocyanates like the title compound offer specialized advantages.

-

Chiral Derivatizing Agent : The isocyanate can react with chiral alcohols or amines in a drug molecule to form diastereomeric urethanes or ureas. The distinct physical properties of these diastereomers (e.g., NMR shifts, chromatographic retention times) can be used to determine the enantiomeric excess or absolute configuration of the drug substance.

-

Prodrug Synthesis : The reactivity of isocyanates allows them to be used to link a drug molecule to a carrier or promoiety via a urethane or urea bond.[14] This linkage can be designed to be stable in the body until it reaches a specific target, where enzymatic or chemical cleavage releases the active drug. The steric hindrance of this compound could be exploited to create more stable linkages that are resistant to premature hydrolysis.

-

Bioconjugation and Drug Delivery : Isocyanates are used to modify proteins and peptides or to synthesize polymers for drug delivery systems.[14] The controlled reactivity of this compound makes it a candidate for surface modification of nanoparticles or for cross-linking polymer matrices in controlled-release formulations, where a slower, more deliberate reaction is beneficial to achieving the desired morphology.

Safety and Handling

This compound is a hazardous chemical and must be handled with extreme caution by trained personnel.

-

Toxicity : It is classified as fatal if swallowed or inhaled.[2] It causes serious skin and eye irritation and may cause respiratory irritation or allergic sensitization upon inhalation.[2]

-

Handling Precautions : All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. For operations with a risk of aerosol generation, respiratory protection should be used.

-

Storage : The compound is moisture-sensitive. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.

References

- Tsai, J. H., Takaoka, L. R., Powell, N. A., & Nowick, J. S. (2002). SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)

- Cao, G. R., Zhao, X. Y., & Xiao, R. J. (2012). Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene. Advanced Materials Research, 550-553, 1039-1042. [Link]

- Mehta, P., & Moratti, S. C. (2007). Comparison of Base-Promoted and Self-Catalyzed Conditions in the Synthesis of Isocyanates from Amines Using Triphosgene.

- Navarro, R., García, C., Rodríguez-Hernández, J., Elvira, C., Marcos-Fernández, A., Gallardo, A., & Reinecke, H. (2020). A general approach to prepare polymers bearing pendant isocyanate groups. Polymer Chemistry, 11(30), 4879-4889. [Link]

- Google Patents. (n.d.). EP2362867A2 - Method for making carbamates, ureas and isocyanates.

- ResearchGate. (2017). How to synthesize 2,6-dimethylphenyl isocyanide?

- Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5153183, this compound.

- NIST. (n.d.). 2,6-Dimethylphenyl isocyanate. NIST Chemistry WebBook.

- SpectraBase. (n.d.). 2,6-Dimethylphenyl isocyanate.

- International Union of Crystallography. (2022). Crystal structures of two novel iron isocyanides from the reaction of 2,6-dimethylphenyl isocyanide, CNXyl, with bis(anthracene)ferrate. Acta Crystallographica Section E, 78(Pt 1), 6-12. [Link]

- Fazio, F., & Beaudry, C. M. (2005). Ti-catalyzed reactions of hindered isocyanates with alcohols. The Journal of Organic Chemistry, 70(15), 6118–6121. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76009, 2,6-Dimethylphenyl isocyanide.

- Welz, O., et al. (2022). Reaction of OH with Aliphatic and Aromatic Isocyanates. The Journal of Physical Chemistry A, 126(50). [Link]

- Organic Syntheses. (n.d.). [8][8]-Sigmatropic Rearrangement of an Allyl Cyanate to an Allyl Isocyanate: (S)-1-(1-Isocyanato-2-methylprop-2-en-1-yl)benzene.

- PrepChem.com. (n.d.). Synthesis of 2,6-Diethylaniline.

- Li, J., et al. (2023).

- Patsnap. (2025). The Role of Isocyanates in Modern Pharmaceuticals.

- PCI Magazine. (2025). Resins: Isocyanates, Part I: Fundamentals and Reactivity.

- Google Patents. (n.d.). US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.

- University of Miskolc. (2018). An approach for eliminating phenyl isocyanate from solvent used in isocyanate production. Materials Science and Engineering, 43(1), 11-16. [Link]

- Google Patents. (n.d.). CN104478741A - Method for producing 2, 6-diethyl-N-(2-propoxyethyl)phenylamine serving as pretilachlor intermediate.

- PMC Isochem. (n.d.). 2,6-Dimethylphenyl isocyanate.

- Oakwood Chemical. (n.d.). This compound.

- PrepChem.com. (n.d.). Synthesis of phenyl isocyanate.

Sources

- 1. This compound | C11H13NO | CID 5153183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 3. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2,6-Dimethylphenyl isocyanate(28556-81-2) 1H NMR spectrum [chemicalbook.com]

- 6. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene | Scientific.Net [scientific.net]

- 8. tandfonline.com [tandfonline.com]

- 9. prepchem.com [prepchem.com]

- 10. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. poliuretanos.net [poliuretanos.net]

- 13. Ti-catalyzed reactions of hindered isocyanates with alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

synthesis of 2,6-Diethylphenyl isocyanate from 2,6-diethylaniline

An In-Depth Technical Guide to the Synthesis of 2,6-Diethylphenyl Isocyanate from 2,6-Diethylaniline

Executive Summary

This compound is a sterically hindered aromatic isocyanate of significant interest in polymer and synthetic chemistry. Its unique structure, featuring two ethyl groups ortho to the isocyanate functionality, imparts specific reactivity and properties to the polymers derived from it. This guide provides a comprehensive technical overview for the synthesis of this compound, starting from 2,6-diethylaniline. It is designed for an audience of researchers, chemists, and drug development professionals, offering a deep dive into both classical phosgene-based methodologies and modern, greener phosgene-free alternatives. The narrative emphasizes the causality behind experimental choices, provides detailed, actionable protocols, and is grounded in authoritative scientific literature.

Introduction: The Significance of this compound

Isocyanates are a class of compounds containing the reactive isocyanate group (-N=C=O) and serve as critical building blocks for polyurethane materials, which are ubiquitous in modern life.[1][2] Aromatic isocyanates, such as toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI), are produced on a massive industrial scale.[3][4]

This compound (CAS No: 20458-99-5) is a monofunctional isocyanate distinguished by the bulky ethyl groups flanking the functional group.[5] This steric hindrance modulates the reactivity of the isocyanate group, making it a valuable reagent for controlled polymerization reactions, a tool for creating specific polymer architectures, and a precursor for complex organic molecules. Its applications are found in the synthesis of specialized polymers, coatings, and as an intermediate in the pharmaceutical and agrochemical industries.[6]

This guide will explore the primary synthetic pathways to this molecule from its parent amine, 2,6-diethylaniline, focusing on the underlying chemistry, practical execution, and safety considerations essential for laboratory and process scale-up.

Foundational Safety and Handling of Isocyanates

Isocyanates as a class are potent respiratory and skin sensitizers, and their handling requires stringent safety protocols.[7][8] this compound is classified as toxic if swallowed, fatal if inhaled, and causes serious skin and eye irritation.[9]

Core Safety Directives:

-

Engineering Controls: All manipulations must be conducted in a certified chemical fume hood with robust ventilation to prevent inhalation exposure. For larger scales, enclosed systems are recommended.[10]

-

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:

-

Respiratory Protection: An appropriate respirator is essential, especially when dealing with volatile isocyanates or aerosols.[7][9]

-

Eye and Face Protection: Chemical splash goggles and a full-face shield are required.[10]

-

Gloves: Use chemically resistant gloves (e.g., butyl rubber, laminate film) and inspect them before each use.[9]

-

Protective Clothing: A lab coat or chemical-resistant overalls should be worn. Contaminated clothing must be removed immediately and decontaminated before reuse.[10][11]

-

-

Emergency Preparedness: Eyewash stations and safety showers must be immediately accessible.[9] In case of inhalation, move the individual to fresh air and seek immediate medical attention.[11] For skin or eye contact, rinse thoroughly with water for at least 15 minutes and seek medical help.[9]

Phosgene-Based Synthesis: The Established Route

The reaction of primary amines with phosgene (COCl₂) or its safer liquid equivalents, diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate), is the most traditional and widely used method for isocyanate synthesis.[12][13] The overall reaction proceeds in two main stages to minimize the formation of urea byproducts.

Mechanism Overview:

-

Low-Temperature Phosgenation: The amine attacks the phosgene to form an N-carbamoyl chloride intermediate. This step is conducted at low temperatures (typically 0-5 °C) to prevent a second molecule of amine from reacting with the intermediate to form a substituted urea.[13]

-

High-Temperature Dehydrochlorination: The reaction mixture is heated to induce the elimination of hydrogen chloride (HCl) from the carbamoyl chloride, yielding the final isocyanate product.

Experimental Protocol 1: Lab-Scale Synthesis using Triphosgene

Triphosgene is a crystalline solid that is safer and easier to handle than gaseous phosgene, decomposing into three equivalents of phosgene in situ.[14] This protocol is adapted from general procedures for the synthesis of aromatic isocyanates.[15]

Materials and Equipment:

-

2,6-Diethylaniline

-

Triphosgene (BTC)

-

Triethylamine (Et₃N) or another non-nucleophilic base

-

Anhydrous inert solvent (e.g., Dichloromethane (DCM), Toluene, or Ethyl Acetate)

-

Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, condenser, and nitrogen inlet/outlet

-

Ice bath

-

Heating mantle

Procedure:

-

Setup: Assemble the glassware and ensure it is thoroughly dried. Operate within a certified chemical fume hood.

-

Reagent Preparation: In the reaction flask, dissolve triphosgene (0.35 equivalents relative to the amine) in anhydrous DCM.

-

Amine Addition: Prepare a solution of 2,6-diethylaniline (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous DCM.

-

Reaction - Step 1 (Low Temp): Cool the triphosgene solution to 0 °C using an ice bath. Add the amine/base solution dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 5 °C.

-

Reaction - Step 2 (High Temp): After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours, or until IR spectroscopy indicates the disappearance of the carbamoyl chloride intermediate and the appearance of the strong isocyanate peak (~2270 cm⁻¹).

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the triethylamine hydrochloride salt precipitate.

-

Wash the filtrate with a dilute acid solution (e.g., 1M HCl) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[15]

-

The crude product is then purified by vacuum distillation to yield pure this compound.[16][17]

-

Data Summary: Phosgene-Based Synthesis

| Parameter | Condition | Rationale |

| Phosgene Source | Triphosgene | Solid, safer to handle than gaseous phosgene for lab scale.[14] |

| Solvent | Anhydrous DCM/Toluene | Inert to reactants; appropriate boiling point for reflux. |

| Base | Triethylamine | Scavenges HCl produced, driving the reaction to completion. |

| Temperature | Step 1: 0-5 °C, Step 2: Reflux | Minimizes urea byproduct formation; promotes dehydrochlorination.[13] |

| Purification | Vacuum Distillation | Standard method for purifying liquid isocyanates.[17][18] |

Workflow Visualization

Caption: Phosgene-based synthesis workflow.

Phosgene-Free Synthesis: Greener Alternatives

The extreme toxicity of phosgene has driven significant research into alternative, more sustainable methods for isocyanate production.[2][12] These routes avoid phosgene entirely, often relying on catalytic processes.

Catalytic Oxidative Carbonylation

One of the most promising phosgene-free routes is the direct oxidative carbonylation of amines. This method involves reacting the amine with carbon monoxide (CO) and an oxidant, catalyzed by a transition metal complex (e.g., palladium, rhodium).[19][20]

General Reaction: Ar-NH₂ + CO + [Oxidant] --(Catalyst)--> Ar-N=C=O + Reduced Oxidant + H₂O

The mechanism is complex but generally involves the formation of a metal-carbamoyl intermediate, which then undergoes reductive elimination to yield the isocyanate and regenerate the catalyst.

Experimental Protocol 2: General Procedure for Catalytic Carbonylation

This protocol outlines a general approach, as specific conditions are highly dependent on the chosen catalytic system.

Materials and Equipment:

-

2,6-Diethylaniline

-

Carbon Monoxide (CO) gas

-

Catalyst (e.g., Pd(OAc)₂ with a ligand like phenanthroline)

-

Oxidant (e.g., benzoquinone, oxygen)

-

Dehydrating agent (molecular sieves)

-

High-pressure reactor (autoclave)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

Reactor Charging: To a dry autoclave, add the 2,6-diethylaniline, catalyst, oxidant, dehydrating agent, and anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

-

Pressurization: Seal the reactor, purge several times with CO, and then pressurize to the desired CO pressure (e.g., 10-100 bar).[20]

-

Reaction: Heat the reactor to the target temperature (e.g., 100-170 °C) with vigorous stirring.[20] Monitor the reaction progress by analyzing aliquots (if possible) via GC or HPLC.

-

Workup and Purification:

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO in a well-ventilated area.

-

Filter the reaction mixture to remove the catalyst and any solid byproducts.

-

Concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation.

-

Mechanism Visualization: Catalytic Carbonylation

Caption: Simplified catalytic cycle for oxidative carbonylation.

Purification and Final Product Characterization

Regardless of the synthetic route, purification is critical to obtaining high-purity this compound.

-

Primary Purification Method: Vacuum distillation is the method of choice.[17][18] The relatively high boiling point (115 °C at 1 mm Hg) allows for efficient separation from lower-boiling solvents and higher-boiling polymeric byproducts.[5]

-

Alternative Methods: For removing specific impurities, such as unreacted amine, chemical treatment followed by filtration or distillation can be employed. For example, residual primary amines can be converted into non-volatile ureas.[16]

Analytical Characterization:

-

FT-IR Spectroscopy: The definitive test for isocyanate formation is the appearance of a very strong, sharp absorption band between 2250 and 2275 cm⁻¹.

-

NMR Spectroscopy (¹H and ¹³C): Confirms the aromatic and ethyl group structure and the absence of impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Assesses purity and confirms the molecular weight of the product.

Conclusion

The synthesis of this compound from 2,6-diethylaniline can be successfully achieved through multiple pathways. The traditional phosgene-based method, particularly using triphosgene in a laboratory setting, remains a reliable and high-yielding route. However, the significant hazards associated with phosgene chemistry make the development of phosgene-free alternatives, such as catalytic oxidative carbonylation, a critical goal for sustainable chemical manufacturing.[21][22] The choice of method will ultimately depend on the required scale, available equipment, and the priority placed on green chemistry principles. For all approaches, stringent adherence to safety protocols is paramount to ensure the well-being of the researcher.

References

- Li, Q., et al. (2024).

- CPAChem. (2023, February 2). Safety data sheet: this compound.

- AUB ScholarWorks. (n.d.). A Study of the Reaction Between Phenyl Isocyanate and Aniline.

- Reddit r/Chempros. (2023, March 23). Workup for isocyanate synthesis from triphosgene?.

- ResearchGate. (2025, August 6). A new and convenient in-situ method of generating phenyl isocyanates from anilines using oxalyl chloride.

- Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure.

- Organic Syntheses. (n.d.). Synthesis of Amino Acid Ester Isocyanates.

- SafeWork NSW. (n.d.). Isocyanates technical fact sheet.

- ResearchGate. (2020, June 28). How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene?.

- Boros, Z., et al. (n.d.). An approach for eliminating phenyl isocyanate from solvent used in isocyanate production.

- Bloom, A., et al. (1959). Process for the preparation of isocyanates. U.S.

- University of Toronto. (n.d.). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions.

- Royal Society of Chemistry. (2024, December 12). Isocyanate-based multicomponent reactions. RSC Advances. [Link]

- Royal Society of Chemistry. (n.d.). Supporting Information: General procedure for the synthesis of isocyanates from anilines. Retrieved from The Royal Society of Chemistry. [Link]

- American Chemical Society. (2025, September 25). Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry. ACS Fall 2025. [Link]

- Mitsui Toatsu Chemicals, Inc. (1977). Purification of organic isocyanates. U.S.

- ResearchGate. (2017, July 13). How to synthesize 2,6-dimethylphenyl isocyanide?.

- American Chemistry Council. (n.d.). Applications & Benefits.

- PrepChem.com. (n.d.). Synthesis of 2,6-Diethylaniline.

- Google Patents. (n.d.). Method for producing 2, 6-diethyl-N-(2-propoxyethyl)

- Google Patents. (2004).

- Kautschuk Group. (n.d.). Isocyanate Types.

- Google Patents. (n.d.).

- University of Ottawa. (n.d.). Catalyst Carbonylation.

- Justia Patents. (2006, June 22). Method for the purification of isocyanates.

- PubMed. (n.d.). Isocyanate- and phosgene-free routes to polyfunctional cyclic carbonates and green polyurethanes by fixation of carbon dioxide.

- Google Patents. (n.d.).

- Organic Syntheses. (n.d.). Isocyanic acid, p-nitrophenyl ester.

- International Journal of Scientific & Engineering Research. (n.d.).

- Google Patents. (n.d.).

- PrepChem.com. (n.d.). Synthesis of phenyl isocyanate.

- Google Patents. (1980). Process for producing 2,6-dialkylanilines. US4219503A.

- ResearchGate. (2025, August 7). Regio-selective catalytic vapor phase alkylation of aniline: Preparation of 2,6-diethylaniline.

- ResearchGate. (2024, February 11). How To Get Isocyanate?.

- PubChem. (n.d.). This compound.

- UL Prospector. (2023, June 14). How Polyisocyanates are Becoming More Sustainable and Ecofriendly.

- YouTube. (2025, July 13). How Does Isocyanate Affect Polyurethane Properties?.

- CNKI. (n.d.). Synthesis of Diethyl Formamide by Catalytic Carbonylation of Diethylamine in Liquid Phase.

Sources

- 1. Applications & Benefits - American Chemistry Council [americanchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Isocyanate Types - Kautschuk Group [kautschuk.com]

- 4. l-i.co.uk [l-i.co.uk]

- 5. This compound | 20458-99-5 [chemicalbook.com]

- 6. CN104478741A - Method for producing 2, 6-diethyl-N-(2-propoxyethyl)phenylamine serving as pretilachlor intermediate - Google Patents [patents.google.com]

- 7. buyat.ppg.com [buyat.ppg.com]

- 8. safework.nsw.gov.au [safework.nsw.gov.au]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. lakeland.com [lakeland.com]

- 11. cpachem.com [cpachem.com]

- 12. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US2875226A - Process for the preparation of isocyanates - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. real.mtak.hu [real.mtak.hu]

- 17. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]

- 18. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]

- 19. par.nsf.gov [par.nsf.gov]

- 20. EP3606906A1 - Heterogeneous catalysts for the direct carbonylation of nitro aromatic compounds to isocyanates - Google Patents [patents.google.com]

- 21. iris.unisa.it [iris.unisa.it]

- 22. Isocyanate- and phosgene-free routes to polyfunctional cyclic carbonates and green polyurethanes by fixation of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name for 1,3-diethyl-2-isocyanatobenzene

A Comprehensive Analysis for Advanced Synthesis and Drug Development Applications

Introduction

This guide provides an in-depth technical overview of 2,6-diethylphenyl isocyanate, a sterically hindered aromatic isocyanate with significant potential in specialized organic synthesis and pharmaceutical development. While its formal IUPAC name is 1,3-diethyl-2-isocyanatobenzene, it is more commonly referred to in literature and commerce as this compound.[1] This document, intended for researchers, chemists, and drug development professionals, will elucidate the compound's synthesis, unique reactivity, and applications, grounded in established chemical principles and supported by practical, field-proven insights.

The isocyanate functional group (-N=C=O) is a highly valuable reactive moiety in modern chemistry, serving as a cornerstone for the synthesis of polyurethanes, ureas, and carbamates.[2][3] The subject of this guide, this compound, distinguishes itself through the presence of two ethyl groups positioned ortho to the isocyanate functionality. This steric hindrance profoundly influences its reactivity, offering both unique opportunities and challenges in synthetic design. Understanding how to harness this specific reactivity is critical for its effective application in the creation of complex molecular architectures and novel pharmaceutical agents.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. This compound is a combustible liquid that is sensitive to moisture.[4] Key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1,3-diethyl-2-isocyanatobenzene | PubChem[1] |

| Common Name | This compound | Fisher Scientific[5] |

| CAS Number | 20458-99-5 | PubChem[1] |

| Molecular Formula | C₁₁H₁₃NO | PubChem[1] |

| Molecular Weight | 175.23 g/mol | PubChem[1] |

| Appearance | Liquid | Fisher Scientific[5] |

| Boiling Point | 115 °C @ 1 mm Hg | 960化工网[4] |

| Density | 1.014 g/mL at 25 °C | 960化工网[4] |

| Solubility | Reacts with water | NOAA[6] |

The defining structural feature of this molecule is the ortho-diethyl substitution pattern on the phenyl ring. This arrangement creates significant steric shielding around the electrophilic carbon atom of the isocyanate group. This hindrance modulates its reactivity compared to non-hindered aromatic isocyanates like phenyl isocyanate, generally leading to slower reaction rates with nucleophiles.[7][8] This attenuated reactivity can be synthetically advantageous, allowing for greater selectivity in complex reaction schemes.

Synthesis and Mechanistic Considerations

Primary Synthetic Route: Phosgenation of 2,6-Diethylaniline

The most prevalent industrial and laboratory-scale synthesis of this compound involves the phosgenation of its corresponding aniline precursor, 2,6-diethylaniline.[3] This reaction proceeds via the formation of an intermediate carbamoyl chloride, which subsequently eliminates hydrogen chloride to yield the isocyanate.

Reaction: RNH₂ + COCl₂ → RNCO + 2 HCl[3]

2,6-Diethylaniline itself is a widely available starting material, synthesized by heating aniline with ethylene under high pressure in the presence of a suitable catalyst like aluminum anilide.[9][10][11]

Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Warning: This procedure involves highly toxic reagents like phosgene (or its solid equivalent, triphosgene) and should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate safety measures.

-

Reactor Setup: A dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (for neutralizing HCl) is charged with a solution of 2,6-diethylaniline in an inert solvent such as toluene.

-

Phosgenation: A solution of phosgene in the same solvent is added dropwise to the stirred aniline solution at a controlled temperature (typically 0-10 °C).

-

Reaction Progression: After the addition is complete, the reaction mixture is gradually heated to reflux and maintained until the reaction is complete (monitored by techniques like TLC or IR spectroscopy to observe the disappearance of the amine and appearance of the isocyanate).

-

Solvent Removal: Excess phosgene and the solvent are removed by distillation.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Alternative Phosgene-Free Routes

Growing safety and environmental concerns have driven research into phosgene-free synthetic methods.[12] These often involve the thermal decomposition of carbamates, which can be generated from the corresponding amine, an alcohol, and a carbonyl source like dimethyl carbonate (DMC).[12] While potentially safer, these routes may require higher temperatures and specific catalysts, and yields can be variable.

Reactivity Profile and Applications

The chemistry of this compound is dominated by the electrophilic nature of the isocyanate carbon, making it susceptible to attack by a wide range of nucleophiles.[3]

Core Reactions

-

Reaction with Alcohols: Forms sterically hindered urethane (carbamate) linkages. This reaction is often slower than with unhindered isocyanates and may require catalysis (e.g., by tertiary amines or organometallic compounds) and/or elevated temperatures.[8]

-

Reaction with Amines: Reacts with primary and secondary amines to form substituted ureas. These reactions are typically faster than those with alcohols but are still moderated by the steric hindrance.[8]

-

Reaction with Water: A generally undesirable side reaction, as it leads to the formation of an unstable carbamic acid, which decarboxylates to yield the original 2,6-diethylaniline and carbon dioxide gas.[3][6] This necessitates the use of dry solvents and inert atmospheres during reactions.

Caption: Primary reaction pathways for this compound.

Applications in Drug Development and Advanced Synthesis

The unique properties of this compound make it a valuable reagent in specialized contexts:

-

Synthesis of Biologically Active Ureas and Carbamates: Urea and carbamate moieties are prevalent in many pharmaceutical compounds. The use of a sterically hindered isocyanate allows for the controlled introduction of a 2,6-diethylphenyl group, which can serve to modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

-

Masked Isocyanates: The principle of using steric hindrance to control reactivity is central to the concept of "masked" or "blocked" isocyanates.[7][13] In some cases, highly hindered ureas can be synthesized and later induced to release the reactive isocyanate in situ under specific conditions, offering a controlled delivery of the reactive species.[13][14]

-

Bioconjugation: While its reactivity is tempered, the isocyanate group can still be used to link small molecules to biomolecules (like proteins) that possess nucleophilic residues (e.g., lysine).[15] The steric bulk may offer advantages in controlling the site and extent of conjugation.

Analytical Characterization

Confirming the identity and purity of this compound is crucial. Standard analytical techniques are employed for this purpose.

| Technique | Expected Result |

| FTIR Spectroscopy | A strong, characteristic absorption band around 2250-2275 cm⁻¹ corresponding to the N=C=O asymmetric stretching vibration. |

| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons (in the ~7.0-7.3 ppm region) and the ethyl group protons (a quartet around 2.6 ppm and a triplet around 1.2 ppm). |

| ¹³C NMR Spectroscopy | A signal for the isocyanate carbon in the range of 120-130 ppm, along with signals for the aromatic and aliphatic carbons. |

| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 175, along with characteristic fragmentation patterns.[1] |

Safety and Handling

Isocyanates as a class are toxic and are known respiratory and skin sensitizers.[6] this compound is classified as harmful or fatal if swallowed, inhaled, or in contact with skin, and causes serious eye and skin irritation.[5][16][17]

Mandatory Precautions

-

Ventilation: Always handle in a certified chemical fume hood to avoid inhalation of vapors.[16]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles/face shield.[16][18] Respiratory protection may be required for certain operations.[16]

-

Moisture Control: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place.[18] Use anhydrous solvents and glassware for all reactions.

-

Spill & Disposal: Have appropriate spill control materials ready. Dispose of waste in accordance with local, state, and federal regulations.[16]

Conclusion

This compound is a specialized chemical reagent whose utility is defined by the steric hindrance imparted by its ortho-diethyl substituents. This structural feature modulates the inherent reactivity of the isocyanate group, providing a tool for chemists to achieve greater selectivity and control in complex syntheses. While its handling requires stringent safety protocols due to its toxicity and reactivity, a thorough understanding of its properties and reaction mechanisms enables its effective use in the development of novel pharmaceuticals and advanced materials. For researchers and drug development professionals, this compound represents a valuable building block for creating sophisticated molecular architectures with tailored properties.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5153183, this compound.

- ResearchGate. (2017). How to synthesize 2,6-dimethylphenyl isocyanide?

- Wade, A., & Waddington, L. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. RSC Advances, 6(109), 107678-107688. [Link]

- ResearchGate. (2025). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions.

- National Institute of Standards and Technology. (n.d.). 2,6-Dimethylphenyl isocyanate. In NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). 2,6-Dimethylphenyl isocyanate. In NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6455532, 1,3-Diisocyanato-2-methylbenzene--isocyanatobenzene (1/1).

- Choy, T. U., et al. (2010). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. Angewandte Chemie International Edition, 49(43), 7929-7932. [Link]

- CPAChem. (2023). Safety data sheet.

- National Institute of Standards and Technology. (n.d.). 2,6-Dimethylphenyl isocyanate. In NIST Chemistry WebBook.

- Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions.

- ResearchGate. (2017). (PDF) Blocked Isocyanates: from Analytical and Experimental Considerations to Non-Polyurethane Applications.

- PubChemLite. (n.d.). This compound (C11H13NO).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121472961.

- 960化工网. (n.d.). 1,3-diethyl-2-isocyanatobenzene.

- Patsnap. (2025). The Role of Isocyanates in Modern Pharmaceuticals.

- Wikipedia. (n.d.). Isocyanate.

- Li, Y., et al. (2023).

- Paul, J. F., & Hites, R. A. (2019). A brief overview of properties and reactions of diisocyanates. Journal of Chemical Health & Safety, 26(1), 2-9. [Link]

- Organic Syntheses. (n.d.). Allyl Cyanate-To-Isocyanate Rearrangement: Preparation of tert-Butyl 3,7-dimethylocta-1,6-dien-3-ylcarbamate.

- PrepChem.com. (n.d.). Synthesis of 2,6-Diethylaniline.

- 2,6-Diethylaniline Applications: Enhancing Chemical Synthesis. (2025).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11369, 2,6-Diethylaniline.

- Journal of Chemical and Pharmaceutical Research. (2015).

- ResearchGate. (2010). ChemInform Abstract: Isocyanide-Based Five-Component Synthesis of 2-Aryl-2-(2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepin-3-yl) acetamides.

- Raulf-Heimsoth, M., et al. (2011). Elimination kinetics of diisocyanates after specific inhalative challenges in humans: mass spectrometry analysis, as a basis for biomonitoring strategies. Journal of Occupational Medicine and Toxicology, 6, 1. [Link]

- ResearchGate. (2013). Modification of Gelatin by Reaction with 1,6-Diisocyanatohexane.

Sources

- 1. This compound | C11H13NO | CID 5153183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 3. Isocyanate - Wikipedia [en.wikipedia.org]

- 4. 20458-99-5(1,3-diethyl-2-isocyanatobenzene) | Kuujia.com [kuujia.com]

- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 6. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]